2-Methyl-4-prop-2-enoxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis Techniques and Theoretical Investigations
2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde and related compounds have been employed in various synthetic routes, showcasing their versatility in organic synthesis. For instance, they have been used in the CuI-catalyzed intramolecular oxa-Diels-Alder reaction to yield pyranones, a process underscored by remarkable chemoselectivity. This reaction serves as a model for inverse-electron-demand Diels-Alder cycloadditions, with theoretical investigations supporting the experimental findings through HOMO-LUMO interactions analysis (Javan Khoshkholgh et al., 2012).
Catalysis and Reaction Mechanisms
The compound has also been integral in studies exploring novel catalytic methods and reaction mechanisms. For example, it plays a role in Prins cyclization processes for synthesizing compounds with a tetrahydropyran framework, where different catalysts were tested for their efficacy, highlighting the compound's utility in generating biologically active structures with potential analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).
Antimicrobial Activity
In addition to synthetic applications, derivatives of 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde have been evaluated for their antimicrobial properties. For instance, Schiff base derivatives synthesized from related compounds have shown promising antimicrobial activity against various gram-positive and gram-negative bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2014).
Green Synthesis
Furthermore, the compound's derivatives have been synthesized through green chemistry approaches, such as the Claisen-Schmidt condensation, demonstrating the compound's utility in environmentally friendly chemical syntheses. These methodologies not only provide a sustainable route to valuable chemical entities but also offer insights into optimizing reaction conditions for increased yields and selectivity (Wagh & Yadav, 2018).
Bioproduction Enhancement
Research has also delved into bioproduction techniques utilizing 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde, aiming at enhancing the production of benzaldehyde, a compound of significant industrial interest. Innovative methods such as two-phase partitioning bioreactors have been explored to increase yield and productivity, demonstrating the compound's role in improving biotechnological processes (Craig & Daugulis, 2013).
Properties
IUPAC Name |
2-methyl-4-prop-2-enoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGWCJJKDSYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623746 | |
Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206122-92-1 | |
Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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